LogP Differential: 3-(Ethylsulfanyl)-1-phenylpropan-1-one Exhibits Intermediate Lipophilicity Among Alkylsulfanyl Analogs
3-(Ethylsulfanyl)-1-phenylpropan-1-one (LogP = 3.0125 [1]) occupies a distinct lipophilicity midpoint between the methylsulfanyl analog (LogP = 2.589 ) and the phenylsulfanyl analog (LogP = 3.7 [2]). This intermediate LogP value offers a balance between aqueous solubility and membrane permeability that differs meaningfully from both the more polar methylsulfanyl and the highly lipophilic phenylsulfanyl derivatives.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 3.0125 |
| Comparator Or Baseline | 3-(Methylsulfanyl)-1-phenylpropan-1-one (2.589); 3-(Phenylsulfanyl)-1-phenylpropan-1-one (3.7) |
| Quantified Difference | ΔLogP = +0.4235 vs. methylsulfanyl analog; ΔLogP = -0.6875 vs. phenylsulfanyl analog |
| Conditions | In silico calculation (XLogP3 method) |
Why This Matters
This intermediate lipophilicity profile enables predictable reverse-phase chromatographic purification and distinct partitioning behavior in biphasic reactions compared to more polar or more lipophilic analogs.
- [1] YYBYY Chemical Platform. Calculated Properties for 3-ethylsulfanyl-1-phenylpropan-1-one (CAS 55101-14-9). View Source
- [2] Angene Chemical. 1-Phenyl-3-(phenylthio)propan-1-one Product Page. CAS 22956-36-1. XLogP3 Value. View Source
